molecular formula C8H14O B2370745 1-Cyclobutylbutan-1-one CAS No. 42809-18-7

1-Cyclobutylbutan-1-one

Cat. No.: B2370745
CAS No.: 42809-18-7
M. Wt: 126.199
InChI Key: JIZIPGBXEFEOCT-UHFFFAOYSA-N
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Description

1-Cyclobutylbutan-1-one is a cyclic ketone with the molecular formula C8H14O. It is characterized by a cyclobutyl group attached to a butanone backbone. This compound has gained attention due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutan-1-one can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with butanone derivatives under moderate to excellent yield conditions . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and [2+2] cycloaddition reactions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using halides or other reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of cyclobutylbutanoic acid or other oxidized derivatives.

    Reduction: Formation of cyclobutylbutanol.

    Substitution: Formation of halogenated cyclobutylbutanones.

Scientific Research Applications

1-Cyclobutylbutan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways are still under investigation and require further research .

Comparison with Similar Compounds

    Cyclopropane: A smaller cyclic hydrocarbon with different reactivity due to its ring strain.

    Cyclopentane: A five-membered ring compound with different physical and chemical properties.

    Cyclohexane: A six-membered ring compound commonly used in organic synthesis.

Uniqueness: 1-Cyclobutylbutan-1-one is unique due to its specific ring structure and functional group, which confer distinct reactivity and potential biological activity compared to other cycloalkanes.

Properties

IUPAC Name

1-cyclobutylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-8(9)7-5-3-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZIPGBXEFEOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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